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Compound of Interest

Compound Name: 1,5-Dihydroxypentan-3-one

Cat. No.: B1368836

An In-depth Technical Guide on the Spectroscopic Data of 1,5-Dihydroxypentan-3-one

Introduction

1,5-Dihydroxypentan-3-one, with the chemical formula CsH1003 and a molecular weight of
118.13 g/mol , is a symmetrical B-hydroxy ketone.[1][2][3][4] Its structure features a central
ketone flanked by two ethyl alcohol moieties. This arrangement of functional groups makes it a
versatile building block in organic synthesis and a subject of interest in various chemical
applications, from pharmaceuticals to the food industry.[5] The precise characterization of its
molecular structure is paramount for its application and for quality control, making a thorough
understanding of its spectroscopic data essential.

This guide provides a detailed analysis of the expected spectroscopic signature of 1,5-
Dihydroxypentan-3-one using Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data are based
on established principles of spectroscopy and data from analogous structures, providing a
robust reference for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of 1,5-Dihydroxypentan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 1,5-Dihydroxypentan-3-one, both *H and 3C NMR are indispensable for
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structural verification.

'H NMR Spectroscopy

Experimental Protocol: tH NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Dihydroxypentan-3-one in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDClIs, or Deuterium
Oxide, D20). The choice of solvent is critical; D20 will result in the exchange of the hydroxyl
protons, causing their signal to disappear.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for better signal dispersion.

o Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition
parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of
scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. The resulting spectrum should be phase-corrected, baseline-corrected, and
referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Predicted *H NMR Spectrum and Interpretation

Due to the symmetry of the molecule, only three distinct signals are expected in the *H NMR
spectrum, excluding the hydroxyl protons which may be broad or exchange with the solvent.

o Hydroxyl Protons (-OH): The chemical shift of these protons is highly variable and depends
on concentration, temperature, and solvent. It is expected to appear as a broad singlet. In
D20, this signal will disappear due to H-D exchange.

» Methylene Protons adjacent to Hydroxyl (C1-H, C5-H): These protons are in an identical
chemical environment. They are adjacent to a hydroxyl group, which is deshielding. They are
also coupled to the methylene protons at C2 and C4. Therefore, this signal is predicted to be
a triplet.
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o Methylene Protons adjacent to Ketone (C2-H, C4-H): These protons are also in an identical
chemical environment, adjacent to the electron-withdrawing carbonyl group. They are
coupled to the methylene protons at C1 and C5, resulting in a triplet.

Table 1: Predicted *H NMR Data for 1,5-Dihydroxypentan-3-one

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.8 Triplet (t) 4H -CH2-OH
~2.7 Triplet (t) 4H -CH2-C=0
Variable Broad Singlet 2H -OH

13C NMR Spectroscopy

Experimental Protocol: 33C NMR Data Acquisition

e Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated
solvent) is typically required for 33C NMR compared to *H NMR due to the lower natural
abundance of the 13C isotope.

e Instrumentation: The same NMR spectrometer as for *H NMR can be used.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum. This technique simplifies
the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique
carbon atom. A larger number of scans is usually necessary.

» Data Processing: Similar to *H NMR, the FID is Fourier transformed, and the spectrum is
phased, baseline-corrected, and referenced.

Predicted 3C NMR Spectrum and Interpretation

The symmetry of 1,5-Dihydroxypentan-3-one results in only three expected signals in the
proton-decoupled 3C NMR spectrum.
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e Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded and will appear at
the lowest field (highest ppm value). Carbonyl carbons of ketones typically absorb in the
range of 190-215 3.[6]

o Methylene Carbons adjacent to Ketone (C2, C4): These carbons are adjacent to the
electron-withdrawing carbonyl group and will be deshielded, appearing downfield.

o Methylene Carbons adjacent to Hydroxyl (C1, C5): These carbons are bonded to an
electronegative oxygen atom and will also be deshielded, but typically less so than those
adjacent to the ketone.

Table 2: Predicted 13C NMR Data for 1,5-Dihydroxypentan-3-one

Chemical Shift (6, ppm) Assighment

~210 C=0 (C3)

~60 -CH2-OH (C1, C5)
~45 -CH2-C=0 (C2, C4)

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition

o Sample Preparation: For a liquid sample like 1,5-Dihydroxypentan-3-one, the spectrum can
be obtained neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an
Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is first recorded. Then, the sample spectrum is acquired. The instrument measures the
absorption of infrared radiation at different wavenumbers.
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» Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Predicted IR Spectrum and Interpretation

The IR spectrum of 1,5-Dihydroxypentan-3-one will be dominated by the characteristic
absorptions of its hydroxyl and carbonyl groups.

o O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600
cm~1 due to the stretching vibration of the hydroxyl groups. The broadness is a result of
hydrogen bonding.

e C-H Stretch: Absorptions corresponding to the stretching of sp3 C-H bonds will appear just
below 3000 cm™1.

e C=0 Stretch: A strong, sharp absorption band characteristic of a saturated ketone is
expected around 1715 cm~1.[6] Conjugation, which is absent here, would lower this
frequency.[7]

e C-O Stretch: A C-O stretching vibration from the alcohol functional groups is expected in the
region of 1000-1250 cm™1.

Table 3: Predicted IR Absorption Bands for 1,5-Dihydroxypentan-3-one

Wavenumber (cm~—?) Functional Group Type of Vibration
3200-3600 (broad) O-H (Alcohol) Stretching
2850-2960 C-H (sp?) Stretching
~1715 (strong, sharp) C=0 (Ketone) Stretching
1000-1250 C-O (Alcohol) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure.
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Experimental Protocol: MS Data Acquisition

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by Gas Chromatography (GC-MS).

 lonization: A common method for this type of molecule is Electron lonization (El). In El, the
sample is bombarded with high-energy electrons, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Predicted Mass Spectrum and Interpretation

e Molecular lon (M*): The molecular ion peak, corresponding to the intact molecule, is
expected at an m/z value equal to its molecular weight, which is 118. However, for alcohols
and ketones, the molecular ion peak can sometimes be weak or absent.

o Fragmentation: The molecule is expected to undergo characteristic fragmentation patterns.
Alpha-cleavage, the breaking of the bond between the carbonyl group and an adjacent
carbon, is a common fragmentation pathway for ketones.[6]

Key Predicted Fragmentation Pathways:
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[C(=0)-CH2-CH2-OH]*
m/z =73

[HO-CH2-CH2-C(=0)-CH2-CH2-OH]*
m/z =118

[CH2-CH2-OH]e

Click to download full resolution via product page
Caption: Alpha-cleavage fragmentation of 1,5-Dihydroxypentan-3-one.

Another likely fragmentation is the loss of a water molecule from the molecular ion, leading to a
peak at m/z 100.

Table 4: Predicted Key lons in the Mass Spectrum of 1,5-Dihydroxypentan-3-one

m/z Proposed lon

118 [CsH1003]*" (Molecular lon)
100 [M - H20]*

73 [0=C-CH2-CH20H]*

45 [CH2-CH20H]*
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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